

Spectroscopic Analysis of Iso-decyl Acetate: A Technical Guide

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This technical guide provides an in-depth overview of the spectroscopic data for iso-decyl acetate, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the expected spectral characteristics, provides detailed experimental protocols for data acquisition, and presents the information in a clear, structured format to facilitate understanding and application.

Note on Isomerism: The term "iso-decyl" can refer to several structural isomers. For the purpose of this guide, we will focus on one of the most common isomers, 8-methylnonyl acetate, to provide a concrete example for the spectroscopic data. The principles and techniques described herein are broadly applicable to other isomers of decyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Below are the predicted ¹H and ¹³C NMR spectral data for 8-methylnonyl acetate.

Predicted ¹H NMR Data for 8-methylnonyl Acetate

The proton NMR spectrum of 8-methylnonyl acetate is characterized by distinct signals corresponding to the different hydrogen environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.



| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
|------------------------------------|----------------------|--------------|-------------|
| CH ₃ -C(O)- | ~2.05 | Singlet | 3H |
| -O-CH ₂ - | ~4.06 | Triplet | 2H |
| -CH(CH ₃) ₂ | ~1.52 | Multiplet | 1H |
| -(CH ₂) ₆ - | ~1.2-1.4 | Multiplet | 12H |
| -CH(CH ₃) ₂ | ~0.86 | Doublet | 6H |

Predicted ¹³C NMR Data for 8-methylnonyl Acetate

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

| Assignment | Chemical Shift (ppm) |
|------------------------------------|----------------------|
| C=O | ~171.1 |
| -O-CH ₂ - | ~64.6 |
| CH ₃ -C(O)- | ~21.0 |
| -CH(CH ₃) ₂ | ~39.0 |
| -(CH ₂) ₆ - | ~25.0 - 30.0 |
| -CH(CH ₃) ₂ | ~22.7 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of an aliphatic ester like isodecyl acetate is dominated by characteristic absorptions of the ester group.



| Vibrational Mode | Frequency Range (cm ⁻¹) | Intensity |
|-------------------|-------------------------------------|-----------|
| C=O Stretch | 1750 - 1735 | Strong |
| C-O Stretch | 1300 - 1000 | Strong |
| C-H Stretch (sp³) | 2960 - 2850 | Strong |
| C-H Bend | 1470 - 1370 | Medium |

Experimental Protocols

The following sections detail the methodologies for acquiring NMR and IR spectra of a liquid sample such as iso-decyl acetate.

NMR Spectroscopy Experimental Protocol

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of iso-decyl acetate.

Materials and Equipment:

- NMR spectrometer (e.g., 400 MHz or higher)
- 5 mm NMR tubes
- Deuterated solvent (e.g., Chloroform-d, CDCl₃)
- Pipettes
- Vortex mixer

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of iso-decyl acetate for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[1]
 - Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as CDCl₃.[1]



- Gently vortex the vial to ensure the sample is completely dissolved and the solution is homogeneous.[1]
- Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[1]
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine.
 - Place the sample into the NMR magnet.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
 - Tune and match the probe for the desired nucleus (1H or 13C).
 - Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay).
 - Acquire the ¹H spectrum.
 - Re-tune the probe for ¹³C and acquire the broadband proton-decoupled ¹³C spectrum.
- Data Processing:
 - Apply Fourier transformation to the raw data (Free Induction Decay).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR).
 - Integrate the peaks in the ¹H spectrum.
 - Process the ¹³C spectrum similarly.



IR Spectroscopy Experimental Protocol

Objective: To obtain the infrared spectrum of iso-decyl acetate to identify its functional groups.

Materials and Equipment:

- Fourier Transform Infrared (FTIR) spectrometer
- Attenuated Total Reflectance (ATR) accessory
- · Liquid sample of iso-decyl acetate
- Solvent for cleaning (e.g., isopropanol or acetone)
- · Lint-free wipes

Procedure:

- Background Spectrum:
 - Ensure the ATR crystal is clean and dry.
 - Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).
- Sample Measurement:
 - Place a small drop of iso-decyl acetate onto the center of the ATR crystal, ensuring the crystal is fully covered.
 - Acquire the sample spectrum. The spectrometer will automatically subtract the background spectrum.
- Data Analysis:
 - Process the resulting spectrum to identify the key absorption bands.

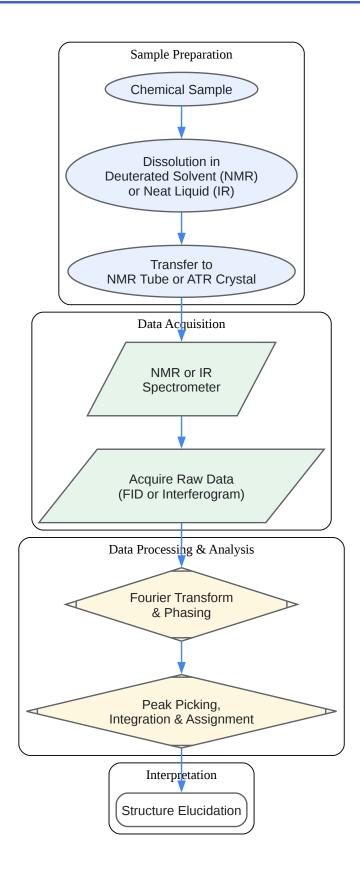


- Label the significant peaks corresponding to the functional groups present in iso-decyl acetate.
- · Cleaning:
 - Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe to remove all traces of the sample.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample.





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Caption: General workflow for spectroscopic analysis of a chemical sample.



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